molecular formula C14H18BFO3 B6153272 1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one CAS No. 1807685-51-3

1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one

Cat. No. B6153272
CAS RN: 1807685-51-3
M. Wt: 264.1
InChI Key:
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Description

The compound “1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one” is a boric acid derivative . It is an important intermediate in organic synthesis reactions . It has a unique structure that gives it good biological activity and pharmacological effects .


Synthesis Analysis

The compound is obtained through a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .


Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

The molecular electrostatic potential and frontier molecular orbitals of the compound are further investigated by DFT, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .

Scientific Research Applications

Boronic Acid Derivatives in Organic Synthesis

Boronic acid compounds play a crucial role in organic synthesis reactions. They serve as significant intermediates in carbon-carbon coupling and carbon heterocoupling reactions . Here’s how they contribute to various fields:

Applications::

Fluorine-Containing Compounds in Medicine

Fluorine-containing compounds exhibit unique properties due to the strong electronegativity of fluorine atoms. These compounds are widely used in medicine, with several FDA-approved drugs containing fluorine :

Applications::

Amide Local Anesthetics and Cancer Treatment

Amide local anesthetics have applications beyond pain management. Recent studies suggest their potential in cancer treatment:

Applications::

Mechanism of Action

Future Directions

The compound has a wide range of applications in medicine . Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance . It is expected that the compound will continue to be a focus of research in the future due to its unique properties and potential applications in various fields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneboronic acid with ethanoyl chloride in the presence of a base to yield 1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one.", "Starting Materials": [ "3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneboronic acid", "ethanoyl chloride", "base" ], "Reaction": [ "To a solution of 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneboronic acid (1.0 equiv) in dry THF, add the base (1.1 equiv) and stir for 10 minutes at room temperature.", "Add ethanoyl chloride (1.1 equiv) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "Quench the reaction with water and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography to obtain 1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one as a white solid." ] }

CAS RN

1807685-51-3

Product Name

1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one

Molecular Formula

C14H18BFO3

Molecular Weight

264.1

Purity

95

Origin of Product

United States

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